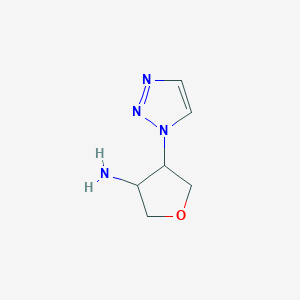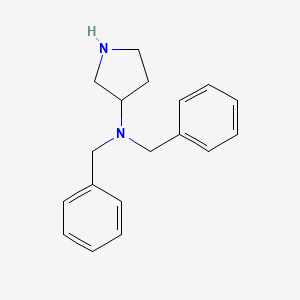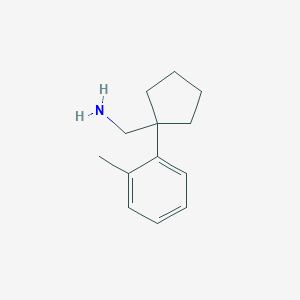-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
[3-(dimethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diméthylamino)propylamine est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un groupe diméthylamino lié à une chaîne propylique, qui est elle-même connectée à un groupe pyrazolylméthyle. La présence de ces groupes fonctionnels confère au composé une réactivité chimique et une activité biologique distinctives.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 3-(diméthylamino)propylamine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique l'alkylation du 1-(propan-2-yl)-1H-pyrazole avec la 3-chloropropyl(diméthyl)amine en conditions basiques. La réaction est généralement réalisée dans un solvant aprotique tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) avec une base comme le carbonate de potassium pour faciliter la substitution nucléophile.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à flux continu pour garantir un mélange efficace et un transfert de chaleur optimal. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. Des étapes de purification telles que la distillation ou la chromatographie sont souvent utilisées pour isoler le composé souhaité des sous-produits de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
3-(diméthylamino)propylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir des dérivés aminés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, éthanol.
Substitution : Halogénures d'alkyle, bases comme l'hydroxyde de sodium ou le carbonate de potassium, solvants aprotiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines réduites et les dérivés substitués, en fonction des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Chimie
En chimie, 3-(diméthylamino)propylamine est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs. Sa capacité à interagir avec des cibles biologiques spécifiques le rend utile dans le développement de nouveaux produits pharmaceutiques et d'agents diagnostiques.
Médecine
En médecine, 3-(diméthylamino)propylamine est explorée pour ses applications thérapeutiques potentielles. Il peut servir de précurseur pour la synthèse de médicaments ciblant les troubles neurologiques ou d'autres conditions médicales.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité et sa polyvalence fonctionnelle le rendent adapté à diverses applications, notamment la fabrication de polymères, de revêtements et d'adhésifs.
Mécanisme d'action
Le mécanisme d'action de 3-(diméthylamino)propylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe diméthylamino peut former des liaisons hydrogène ou des interactions électrostatiques avec les molécules cibles, modulant leur activité. Le groupe pyrazolylméthyle peut également contribuer à l'affinité de liaison et à la spécificité du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals and diagnostic agents.
Medicine
In medicine, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The pyrazolylmethyl group may also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Malonate de diéthyle : Un ester diéthylique de l'acide malonique utilisé en synthèse organique.
Mémantidine : Un antagoniste du récepteur NMDA utilisé dans le traitement de la maladie d'Alzheimer.
Gastrodine : Un glycoside phénolique possédant des propriétés neuroprotectrices et anti-inflammatoires.
Unicité
Ce qui distingue 3-(diméthylamino)propylamine de ces composés similaires est sa combinaison unique de groupes fonctionnels, qui confère une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C12H24N4 |
|---|---|
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)16-12(6-8-14-16)10-13-7-5-9-15(3)4/h6,8,11,13H,5,7,9-10H2,1-4H3 |
Clé InChI |
IJRIVPFHKUSGAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)




![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)

![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
![(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine](/img/structure/B11728664.png)
